molecular formula C8H11F2N3 B14912034 (1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine

(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B14912034
M. Wt: 187.19 g/mol
InChI Key: CAAQFAPAIXSETG-UHFFFAOYSA-N
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Description

(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazolyl ring, which is further linked to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be synthesized through the fluorination of cyclobutyl derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment to Pyrazole Ring: The difluorocyclobutyl group is then attached to a pyrazole ring through a series of substitution reactions. This step may involve the use of catalysts and specific reaction conditions to ensure the desired regioselectivity and yield.

    Introduction of Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluorocyclobutyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)methanamine hydrochloride
  • 1-(3,3-Difluorocyclobutyl)ethanamine hydrochloride
  • 2-(3,3-Difluorocyclobutyl)ethan-1-amine

Uniqueness

(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine is unique due to the combination of the difluorocyclobutyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C8H11F2N3

Molecular Weight

187.19 g/mol

IUPAC Name

[1-(3,3-difluorocyclobutyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C8H11F2N3/c9-8(10)1-7(2-8)13-5-6(3-11)4-12-13/h4-5,7H,1-3,11H2

InChI Key

CAAQFAPAIXSETG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)N2C=C(C=N2)CN

Origin of Product

United States

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